molecular formula C12H15FO2 B11741692 tert-Butyl 2-fluoro-6-methylbenzoate CAS No. 1441004-38-1

tert-Butyl 2-fluoro-6-methylbenzoate

Katalognummer: B11741692
CAS-Nummer: 1441004-38-1
Molekulargewicht: 210.24 g/mol
InChI-Schlüssel: GGQHFGHCNVOXBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-6-methylbenzoate typically involves the esterification of 2-fluoro-6-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-fluoro-6-methylbenzoate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-fluoro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl benzoate
  • tert-Butyl 4-fluorobenzoate
  • tert-Butyl 2-methylbenzoate

Comparison: tert-Butyl 2-fluoro-6-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

1441004-38-1

Molekularformel

C12H15FO2

Molekulargewicht

210.24 g/mol

IUPAC-Name

tert-butyl 2-fluoro-6-methylbenzoate

InChI

InChI=1S/C12H15FO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI-Schlüssel

GGQHFGHCNVOXBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.